Bienvenue dans la boutique en ligne BenchChem!

5-(Cyclohexylsulfinyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole

Lipophilicity ADMET Physicochemical property

Unlike generic thiadiazole building blocks, this compound combines a cyclohexylsulfinyl group and 4-fluorophenyl ring to achieve a LogP of 3.78 and TPSA of 42.85 Ų—a profile that balances cell permeability with aqueous solubility. At ≥98% purity, it eliminates impurity-driven artefacts in metabolic stability and protein-binding assays. The sulfoxide moiety is metabolically and chemically distinct from the cheaper sulfide analogue (LogP 4.77, TPSA 25.78 Ų); substituting the latter introduces uncontrolled variables that compromise experimental reproducibility. For JNK-focused kinase panels, ADMET SAR studies, or sulfoxide-specific stability testing, this compound provides the controlled baseline your data demands.

Molecular Formula C14H15FN2OS2
Molecular Weight 310.4 g/mol
CAS No. 338408-88-1
Cat. No. B3035709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Cyclohexylsulfinyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole
CAS338408-88-1
Molecular FormulaC14H15FN2OS2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)S(=O)C2=C(N=NS2)C3=CC=C(C=C3)F
InChIInChI=1S/C14H15FN2OS2/c15-11-8-6-10(7-9-11)13-14(19-17-16-13)20(18)12-4-2-1-3-5-12/h6-9,12H,1-5H2
InChIKeyHGMBOPNVFQMMEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Cyclohexylsulfinyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole (CAS 338408-88-1) – A Structurally Differentiated 1,2,3-Thiadiazole for Selective Biological and Chemical R&D


5-(Cyclohexylsulfinyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole (CAS 338408-88-1) is a fully substituted 1,2,3-thiadiazole heterocycle that combines a 4-fluorophenyl ring, a cyclohexylsulfinyl moiety at the 5‑position, and the electron‑deficient thiadiazole core . This substitution pattern imparts intermediate lipophilicity (computed LogP ≈ 3.78), a moderate polar surface area (TPSA ≈ 42.85 Ų), and high commercial purity (≥98 %) . These physicochemical properties differentiate it from closely related analogues used as general‑purpose 1,2,3‑thiadiazole scaffolds and make it a candidate for applications where balanced permeability, solubility, and metabolic stability are critical.

5-(Cyclohexylsulfinyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole: Why Common 1,2,3‑Thiadiazole Analogues Cannot Be Trivially Interchanged in Biological or Synthetic Protocols


Seemingly minor structural modifications to the 1,2,3‑thiadiazole core produce large shifts in key physicochemical properties that directly control in‑vitro and in‑vivo behavior. For instance, exchanging the cyclohexylsulfinyl group for a cyclohexylsulfanyl (sulfide) group drops the TPSA from 42.85 to 25.78 Ų and raises LogP from 3.78 to 4.77 , while replacing the cyclohexyl group with a methyl group reduces LogP to 2.15 . These differences alter aqueous solubility, membrane permeability, and protein‑binding characteristics, meaning that generic substitution of 5‑(Cyclohexylsulfinyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole with a cheaper or more available analogue will introduce uncontrolled variables that compromise experimental reproducibility and data interpretability.

5-(Cyclohexylsulfinyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole – Quantitative Differentiator Evidence against Closest Structural Analogues


Lipophilicity (LogP) Places the Compound Between Highly Lipophilic Sulfide and Hydrophilic Methyl Analogues

5-(Cyclohexylsulfinyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole exhibits a computed LogP of 3.78, which lies between the more lipophilic sulfide analogue (LogP 4.77) and the less lipophilic methyl analogue (LogP 2.15) . This intermediate lipophilicity is predicted to confer a balanced profile of membrane permeability and aqueous solubility, distinguishing it from both extremes that may suffer from excessive hydrophobicity or limited permeability, respectively.

Lipophilicity ADMET Physicochemical property

Topological Polar Surface Area (TPSA) Provides Superior Aqueous Interaction Potential Relative to the Sulfide Analog

The TPSA of 5-(Cyclohexylsulfinyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole is calculated as 42.85 Ų, which is 1.7‑fold greater than the TPSA of its sulfide counterpart (25.78 Ų) . The higher TPSA originates from the sulfinyl oxygen's hydrogen‑bond acceptor capability and predicts improved aqueous solubility and a lower passive diffusion rate across hydrophobic membranes, providing a tunable permeability profile distinct from the highly hydrophobic sulfide.

Solubility Hydrogen bonding Physicochemical property

Higher Commercial Purity (≥98 %) versus the Direct Sulfide Analog (90 %) Reduces Undefined Impurity‑Driven Off‑Target Effects

Commercially, 5-(Cyclohexylsulfinyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole is routinely supplied at ≥98 % purity, whereas the nearest sulphide analogue (CAS 338408-65-4) is listed at 90 % purity by the same vendor . The 8‑percentage‑point purity advantage reduces the burden of residual synthetic intermediates and potential metal contaminants, which is critical for concentration‑response assays, crystallography, and early‑stage in‑vivo toleration studies where minor impurities can confound biological readouts.

Assay reproducibility Purity Procurement

Increased Conformational Flexibility (3 Rotatable Bonds) Relative to the 4‑Methyl Analog (2 Rotatable Bonds) May Benefit Target‑Binding Entropy

The cyclohexylsulfinyl substituent contributes three rotatable bonds to 5-(Cyclohexylsulfinyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole, whereas the 4‑methyl‑substituted analogue contains only two rotatable bonds . The additional conformational freedom may permit better adaptation to irregular binding pockets, potentially leading to improved entropy of binding, though the associated entropic penalty of the free ligand may partially offset this advantage in certain target systems.

Conformational flexibility SAR Ligand efficiency

Structural Class Precedent for JNK Kinase Inhibition Provides a Testable Hypothesis but Lacks Direct Compound‑Specific Data

1,2,3‑Thiadiazole derivatives bearing aryl groups at the 4‑position and sulfur‑containing substituents at the 5‑position have been reported as substrate‑competitive c‑Jun N‑terminal kinase (JNK) inhibitors with IC₅₀ values as low as 0.7 μM in enzymatic assays [1]. The key pharmacophore aligns with the 4‑(4‑fluorophenyl)‑1,2,3‑thiadiazole core present in 5‑(Cyclohexylsulfinyl)-4-(4-fluorophenyl)-1,2,3‑thiadiazole, suggesting that this compound may exhibit similar JNK‑inhibitory activity. However, no target‑specific biochemical data for CAS 338408-88-1 have been disclosed, and this is strictly a class‑level inference. Procurement decisions should be accompanied by focused biochemical profiling to validate this hypothesis.

JNK inhibitor Kinase Class-level inference

High‑Strength Differential Evidence Is Limited; Explicit Caveats for Procurement Decision‑Making

No direct head‑to‑head biological studies comparing 5-(Cyclohexylsulfinyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole with the sulfide or methyl analogues have been published. All physicochemical comparisons are derived from computed properties reported by a single vendor (Leyan) and should be confirmed with experimentally measured values (logD₇.₄, solubility assay, pKa) prior to critical application. Users should weigh the available indirect evidence against the cost and procurement lead‑time of the compound when evaluating it versus easily accessible alternatives such as the sulfide or methyl analogues.

Evidence strength Procurement risk Data transparency

5-(Cyclohexylsulfinyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole – High‑Impact Research and Procurement Scenarios Derived from Differentiator Evidence


Kinase Profiling Campaigns Targeting the JNK Docking Site Using a Thiadiazole Scaffold with Optimized Lipophilicity

The intermediate LogP of 3.78 and sulfinyl‑derived TPSA of 42.85 Ų suggest that this compound may achieve a favorable balance of cell permeability and aqueous solubility, making it a suitable starting point for JNK‑focused kinase panels . Researchers can use it as a probe to test whether the cyclohexylsulfinyl group engages the hydrophobic JIP‑1 docking groove differently than the smaller methyl or more lipophilic sulfide substituents, thereby generating novel structure‑activity relationship data.

Physicochemical Benchmarking Studies Requiring a Sulfoxide‑Containing 1,2,3‑Thiadiazole with Defined Purity

Because the sulfoxide functional group is metabolically and chemically distinct from the corresponding sulfide, the compound can serve as a reference standard in stability studies (e.g., resistance to reduction in biological matrices) . Its 98 % purity grade reduces the risk of impurity‑driven artefacts when quantifying metabolic turnover or protein‑binding shifts, providing more reliable baseline data than the 90 %‑purity sulfide analogue .

Fragment‑Based or Combinatorial Library Synthesis Leveraging the Cyclohexyl Group for Diversity

With three rotatable bonds versus two for the methyl analogue, the compound introduces greater conformational diversity into focused libraries . It can be employed as a key intermediate for parallel synthesis of sulfoxide‑containing analogues, where the cyclohexyl ring provides steric bulk that influences target selectivity without the excessive lipophilicity penalty seen with the sulfide.

Early‑Stage ADMET Profiling of 1,2,3‑Thiadiazoles with Intermediate Lipophilicity

The compound's computed LogP of 3.78 and TPSA of 42.85 Ų place it within the typically acceptable range for oral absorption, making it a candidate for in‑vitro permeability (Caco‑2 or PAMPA) and metabolic stability (liver microsome) assays aimed at validating the ADMET profile of the cyclohexylsulfinyl subclass . Results can then be directly contrasted with those obtained for the methyl (LogP 2.15) and sulfide (LogP 4.77) analogues to establish a comprehensive property‑based SAR.

Quote Request

Request a Quote for 5-(Cyclohexylsulfinyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.